2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is an aromatic aldehyde with a complex structure It contains two hydroxyl groups, one methoxy group, and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method is the hydroxylation of a suitable precursor, followed by the introduction of the methoxy and aldehyde groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with free amino groups of proteins, affecting cellular functions and pathways. Its hydroxyl and methoxy groups also play a role in modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxybenzaldehyde: Lacks the methoxy and methylpropyl groups, resulting in different chemical properties.
3-Methoxybenzaldehyde: Contains a methoxy group but lacks the hydroxyl groups, leading to distinct reactivity.
2,6-Dimethoxybenzaldehyde: Contains two methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
625831-22-3 |
---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2,6-dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7(2)12(16-3)8-4-5-10(14)9(6-13)11(8)15/h4-7,12,14-15H,1-3H3 |
InChI-Schlüssel |
FIGNQCZGUIWKCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C(=C(C=C1)O)C=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.